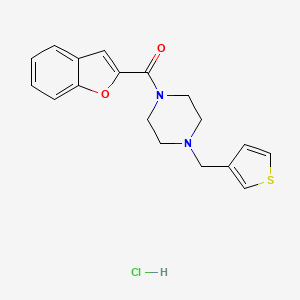

苯并呋喃-2-基(4-(噻吩-3-基甲基)哌嗪-1-基)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound that contains a benzofuran ring, a thiophene ring, and a piperazine ring . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride” is complex, containing a benzofuran ring, a thiophene ring, and a piperazine ring . The benzofuran ring is a heterocyclic compound consisting of fused benzene and furan rings .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex . For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride” would depend on its specific structure. Benzofuran itself is a colourless liquid and is a component of coal tar .科学研究应用

Medicinal Chemistry

Thiophene-based analogs, such as the one in your query, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Cancer Research

Compounds containing benzofuran and thiophene have been studied for their potential in cancer treatment. For instance, cancer often has an overactive receptor tyrosine kinase (TK) signaling pathway, and inhibiting these receptors is one potential cancer treatment .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that work with metals and need to prevent their degradation.

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This makes them important in the development of new materials with unique properties.

Electronics

Compounds containing thiophene are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial in the electronics industry, particularly in the development of display technologies.

Antibacterial Activity

Furan-containing compounds, like benzofuran, exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas, including as antibacterial agents .

Synthesis of New Compounds

The compound can be used as a building block in the synthesis of new compounds. For instance, benzofuran and benzothiophene derivatives with various substituents have been successfully obtained, with yields up to 94% .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

作用机制

Target of Action

Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a complex compound that is likely to interact with multiple targetsIt’s known that benzofuran and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, they can inhibit the activity of certain enzymes, interfere with the replication of viruses, or induce apoptosis in cancer cells .

Biochemical Pathways

Given the broad spectrum of biological activities associated with benzofuran and indole derivatives, it’s likely that this compound affects multiple pathways .

Pharmacokinetics

It’s known that the lipinski rule, which predicts good absorption or permeation, is followed by similar compounds .

Result of Action

Similar compounds have been shown to have significant anti-hiv activity , and to induce apoptosis in certain cell lines .

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development, as well as the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

属性

IUPAC Name |

1-benzofuran-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S.ClH/c21-18(17-11-15-3-1-2-4-16(15)22-17)20-8-6-19(7-9-20)12-14-5-10-23-13-14;/h1-5,10-11,13H,6-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZPWFSKEFTTGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)

![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)

![2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2931767.png)

![3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931768.png)

![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)

![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)

![N-[(4-Ethylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2931771.png)

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)